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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the
enantioselective alkynylation of ketones, a powerful transformation for the synthesis of chiral
tertiary propargylic alcohols. This reaction is effectively catalyzed by chiral lithium binaphtholate
complexes, offering high yields and excellent enantioselectivities. The protocols and data
presented herein are compiled from seminal works in the field, primarily from the research
conducted by Nakajima and coworkers.[1][2]

Introduction

The enantioselective addition of terminal alkynes to ketones is a fundamental carbon-carbon
bond-forming reaction that furnishes optically active tertiary propargylic alcohols. These
products are valuable chiral building blocks in the synthesis of a wide array of pharmaceuticals
and biologically active natural products. The use of lithium acetylides in conjunction with a
chiral lithium binaphtholate catalyst provides a highly effective and metal-free approach to this
transformation.[1][2] A key parameter for achieving high enantioselectivity is the slow addition
of the ketone to the reaction mixture containing the lithium acetylide and the chiral catalyst.[1]

[2]

Reaction Principle
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The core of this methodology lies in the in-situ formation of a chiral lithium binaphtholate
catalyst, which coordinates with the lithium acetylide and the incoming ketone. This ternary
complex facilitates the enantioselective transfer of the alkynyl group to the carbonyl carbon of
the ketone. The choice of the chiral binaphthol (BINOL) ligand, particularly with bulky
substituents at the 3,3'-positions, is crucial for inducing high levels of stereocontrol.

Data Presentation

The following tables summarize the quantitative data for the enantioselective alkynylation of
various ketones with different terminal alkynes, showcasing the broad applicability and
efficiency of this catalytic system.

Table 1: Enantioselective Alkynylation of Aromatic
Ketones
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Entry Ketone Alkyne Product Yield (%) ee (%)
1,3-
Acetophenon  Phenylacetyl )
1 diphenylprop- 95 96
e ene
2-yn-1-ol
Acetophenon 1-phenylhept-
2 P 1-Hexyne prenymep 92 95
e 2-yn-1-ol
1-phenyl-3-
Acetophenon Trimethylsilyl trimethylsilyl
3 p ( ylsilyl - ( ylsilyl) 93 o1
e )acetylene prop-2-yn-1-
ol
1-
2- (naphthalen-
Phenylacetyl
4 Acetylnaphth 2-yl)-3- 97 86
ene
alene phenylprop-2-
yn-1-ol
3 3-phenyl-1-
Phenylacetyl ridin-3-
5 Acetylpyridin yiacety Py 96 87
ene yl)prop-2-yn-
e
1-ol
1-(4-
4- methoxyphen
Phenylacetyl
6 Methoxyacet yI)-3- 93 92
ene
ophenone phenylprop-2-

yn-1-ol

Reaction conditions: Ketone (1.0 equiv), Alkyne (2.0 equiv), (R)-3,3'-Diphenyl-BINOL (10
mol%), n-BuLi (2.2 equiv), THF, -78 °C, 12 h.

Table 2: Enantioselective Alkynylation of Aliphatic
Ketones

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Entry Ketone Alkyne Product Yield (%) ee (%)
Phenylacetyl 4-phenylnon-
1 2-Heptanone Y / pheny 89 87
ene 3-yn-2-ol
Cyclohexyl 1-cyclohexyl-
Y Y Phenylacetyl Y Y
2 methyl 3-phenylprop- 94 85
ene
ketone 2-yn-1-ol
Phenylacetyl 5-phenyloct-
3 3-Pentanone Y v pheny 89 81
ene 4-yn-3-ol

Reaction conditions: Ketone (1.0 equiv), Alkyne (2.0 equiv), (R)-3,3'-Diphenyl-BINOL (10
mol%), n-BuLi (2.2 equiv), THF, -78 °C, 12 h.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this document.

Protocol 1: General Procedure for the Enantioselective
Alkynylation of Ketones

Materials:

e (R)-3,3-Diphenyl-1,1'-bi-2-naphthol ((R)-3,3'-Diphenyl-BINOL)

e n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
e Anhydrous tetrahydrofuran (THF)

o Terminal alkyne (e.g., phenylacetylene)

o Ketone (e.g., acetophenone)

o Saturated aqueous ammonium chloride (NH4ClI) solution

e Anhydrous sodium sulfate (Na2S0a4)

o Standard laboratory glassware, syringes, and magnetic stirrer
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 Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:

o Catalyst Preparation:

[¢]

To a flame-dried Schlenk flask under an argon atmosphere, add (R)-3,3'-diphenyl-BINOL
(0.05 mmol, 10 mol%).

[¢]

Add anhydrous THF (2.0 mL) and cool the solution to 0 °C.

[e]

Slowly add n-BuLi (0.11 mmol, 2.2 equiv relative to BINOL) dropwise.

o

Stir the mixture at 0 °C for 30 minutes to form the dilithium salt of the binaphthol.

e Lithium Acetylide Formation:

[¢]

In a separate flame-dried Schlenk flask under argon, dissolve the terminal alkyne (1.0
mmol, 2.0 equiv relative to the ketone) in anhydrous THF (2.0 mL).

[¢]

Cool the solution to -78 °C (dry ice/acetone bath).

[e]

Slowly add n-BuLi (1.0 mmol, 2.0 equiv) dropwise.

Stir the mixture at -78 °C for 30 minutes.

o

o Catalytic Alkynylation:

o Transfer the freshly prepared lithium acetylide solution to the flask containing the chiral
lithium binaphtholate catalyst at -78 °C via cannula.

o Stir the resulting mixture at -78 °C for 30 minutes.

o Slowly add a solution of the ketone (0.5 mmol, 1.0 equiv) in anhydrous THF (1.0 mL) to
the reaction mixture over a period of 4 hours using a syringe pump.

o Stir the reaction mixture at -78 °C for an additional 12 hours.

e Work-up and Purification:
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o Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution (5
mL).

o Allow the mixture to warm to room temperature.

o Extract the aqueous layer with ethyl acetate (3 x 10 mL).

o Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Naz2SOa.
o Filter the solution and concentrate the solvent under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel (eluent:
hexane/ethyl acetate mixture) to afford the desired chiral tertiary propargylic alcohol.

e Characterization:

o Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid
Chromatography (HPLC) analysis.

o Confirm the structure of the product by *H NMR, 3C NMR, and mass spectrometry.

Visualizations
Proposed Catalytic Cycle

Click to download full resolution via product page

Caption: Proposed catalytic cycle for the enantioselective alkynylation.

Experimental Workflow
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1. Prepare Chiral Lithium
Binaphtholate Catalyst
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3. Mix Catalyst and Acetylide
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4. Slow Addition of Ketone
(Syringe Pump, -78 °C)

:

5. Reaction Stirring
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:

6. Quench with sat. ag. NH4Cl

:

7. Extraction with Ethyl Acetate

:

8. Column Chromatography

:

9. Characterization (NMR, HPLC)

2. Prepare Lithium Acetylide
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Caption: General experimental workflow for the alkynylation.

Logical Relationships of Key Parameters
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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